molecular formula C14H11F2NO4 B12968050 1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

Cat. No.: B12968050
M. Wt: 295.24 g/mol
InChI Key: VZIXZTFEQPABLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound characterized by a unique structure that combines a dioxoisoindolinyl group with a difluoroethyl-substituted cyclopropane carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing the same fundamental reactions as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it has been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR), resulting in reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is unique due to its combination of a dioxoisoindolinyl group with a difluoroethyl-substituted cyclopropane carboxylate. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H11F2NO4

Molecular Weight

295.24 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H11F2NO4/c1-13(15,16)14(6-7-14)12(20)21-17-10(18)8-4-2-3-5-9(8)11(17)19/h2-5H,6-7H2,1H3

InChI Key

VZIXZTFEQPABLR-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.